N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride is a chemical compound with the molecular formula C₉H₁₂Cl₂FN₃ and a CAS number of 1158297-70-1. This compound is primarily recognized for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a reagent in organic synthesis and is being investigated for potential therapeutic properties, especially against bacterial infections and cancer. Additionally, it plays a role in proteomics research to study protein interactions and functions .
The synthesis of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride typically involves the reaction of 5-fluoro-1H-benzimidazole with methylamine. This reaction is conducted under controlled conditions, often in the presence of hydrochloric acid to form the dihydrochloride salt.
The molecular structure of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride features a benzimidazole ring with a fluorine substituent at the 5-position and a methylamine group attached through a methylene bridge.
The compound exhibits two hydrochloride groups which are essential for its solubility and stability in aqueous solutions .
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride can undergo several chemical reactions:
The major products from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted benzimidazole compounds .
The compound has been characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride has diverse applications:
This compound represents an important area of research due to its potential applications across multiple scientific disciplines.
Benzimidazole represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases and capacity for diverse molecular interactions. The core structure of N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine integrates three strategic modifications: a fluorinated aromatic ring, a methylene linker, and a methylamine tail. This design leverages benzimidazole’s planar geometry for π-stacking interactions while enabling targeted hydrogen bonding through the fluorine atom and amine functionalities . The 5-fluoro substitution specifically enhances binding affinity to biological targets by modulating electron distribution and reducing metabolic degradation at the 4/6 positions [1] .
Modern scaffold optimization employs computational docking to evaluate binding poses. For 5-fluoro-benzimidazole derivatives, molecular dynamics simulations reveal enhanced stabilization in enzyme pockets (e.g., kinase ATP sites) through:
Table 1: Benzimidazole Derivatives with Therapeutic Applications
Compound | Substitution Pattern | Biological Activity | Reference |
---|---|---|---|
Omeprazole | 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl] | Antiulcer | |
Clemizole | 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl) | Antihistaminic | |
Target Compound | 5-fluoro-2-(N-methylaminomethyl) | Not reported | [1] |
SC-79594284 | 1-(6-fluoro-1H-benzimidazol-2-yl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylmethanamine | Screening compound | [2] |
Regioselective fluorination at the benzimidazole 5-position demands precision due to fluorine’s small size and high reactivity. The synthesis of 5-fluoro-1H-benzimidazole (precursor to our target compound) employs three principal methodologies:
Table 2: Comparative Analysis of Fluorination Methods
Method | Temperature | Regioselectivity | Yield (%) | Key Limitation |
---|---|---|---|---|
Balz-Schiemann | 100–120°C | >95% | 60–70 | HF byproduct generation |
Halex Reaction | 180°C | 60–75% | 40–55 | Requires electron-deficient substrates |
Directed ortho-Metalation | –78°C to 25°C | 85–92% | 70–80 | Cryogenic conditions required |
The optimal route combines DoM with modern fluoro-deoxygentation reagents, minimizing side products like 4-fluoro or 6-fluoro isomers that necessitate tedious chromatographic separation [1] [6].
Functionalization at the benzimidazole 2-position with N-methylaminomethyl groups involves multistep sequence optimization. Key approaches include:
Reductive Amination Route (3 steps):
Direct Alkylation Challenges:
Innovative catalysis enhances efficiency:
Table 3: N-Alkylation Method Efficiency Comparison
Method | Reaction Time | Temperature | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|
Reductive Amination | 12 h | 25°C (step 2) | 65–72 | 98.5 |
Phase-Transfer Catalysis | 6 h | 40°C | 68–75 | 97.8 |
Microwave-Assisted | 0.25 h | 120°C | 80–85 | 99.1 |
Conversion of the free base to dihydrochloride salt significantly modifies physicochemical properties critical for pharmaceutical development:
Salt Formation Protocol:
Enhanced Properties:
Stability studies reveal:
Table 4: Analytical Characterization of Dihydrochloride Salt
Parameter | Free Base | Dihydrochloride Salt | Analytical Method |
---|---|---|---|
Melting Point | 175°C (dec.) | 218°C (dec.) | Differential Scanning Calorimetry |
Water Solubility (25°C) | 0.3 mg/mL | 28.5 mg/mL | USP Equilibrium Method |
Log D (pH 7.4) | 1.84 | –0.12 | Shake-Flask/UV Detection |
Elemental Analysis | C: 59.11%; H: 5.34%; N: 20.66%; F: 9.34% | C: 45.76%; H: 5.15%; Cl: 26.58%; N: 17.52% | CHNS-O Combustion Analysis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: